
2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine
Vue d'ensemble
Description
2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characteristics
The chemical compound 2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine, while not directly mentioned, is structurally related to various synthesized derivatives that have been explored for their potential applications in scientific research. These derivatives exhibit a wide range of chemical reactions and properties that make them of interest in the fields of medicinal chemistry and materials science.
Synthesis of Derivatives : Research has been conducted on the synthesis of new derivatives of morpholine and pyrimidine, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, the cyclocondensation of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with other compounds under mild reaction conditions afforded new substituted derivatives, characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).
Crystal Structure and Antiproliferative Activity : The synthesis of compounds involving cyclopropyl and morpholino groups has led to the development of molecules with significant antiproliferative activity against cancer cell lines. For example, a molecule synthesized by condensation of specific acids with 4-morpholino-1H-indazol-3-amine exhibited inhibitory activity against some cancer cell lines, with its crystal structure determined to facilitate further studies (Lu et al., 2021).
Copper-Catalyzed Reactions : Copper-catalyzed Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate has been developed, showcasing a method for O-cyclopropylation and N-cyclopropylation. This approach provides a strategic disconnection towards the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, highlighting the importance of cyclopropyl in medicinal chemistry (Derosa et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 2-cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response of the body. iNOS is responsible for the production of nitric oxide, a molecule that plays a key role in immune response and inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that have diverse roles in inflammation, pain, and fever.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response.
Pharmacokinetics
The compound’s boiling point is 4424±450 °C at 760 Torr, and it has a density of 1255±006 g/cm³ . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is a reduction in the inflammatory response. By inhibiting the production of nitric oxide and prostaglandins, the compound can reduce inflammation and its associated symptoms, such as redness, swelling, and pain .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-N-methyl-6-morpholinopyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . These interactions suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in LPS-stimulated RAW 264.7 macrophage cells . This reduction in gene expression leads to decreased production of pro-inflammatory mediators, thereby modulating the inflammatory response. Additionally, this compound may affect cell signaling pathways and cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. Molecular docking studies have shown that this compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions . These interactions inhibit the activity of these enzymes, leading to a decrease in the production of pro-inflammatory mediators. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory properties without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its efficacy and potential toxicity. Studying these transport and distribution mechanisms can provide insights into the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopropyl-N-methyl-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSYRPSSAQJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
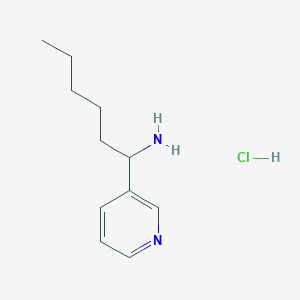
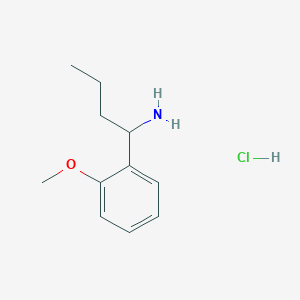
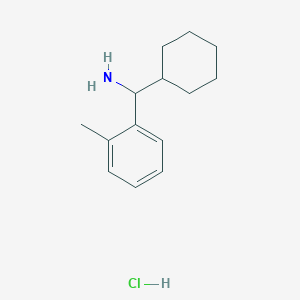
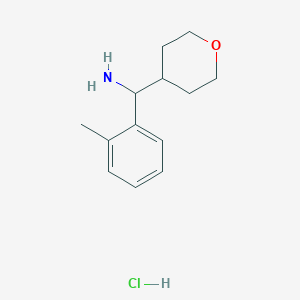
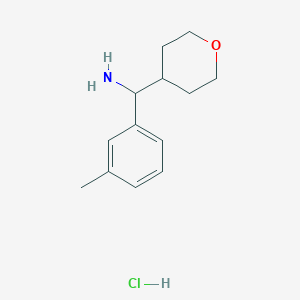
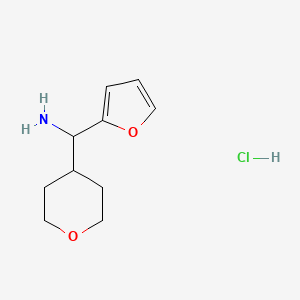
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
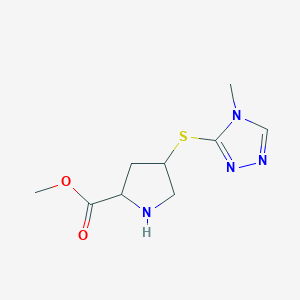
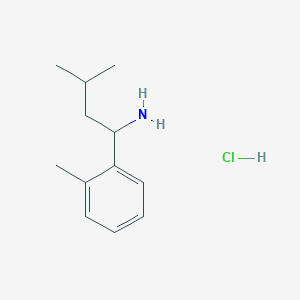

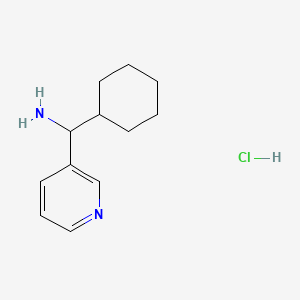
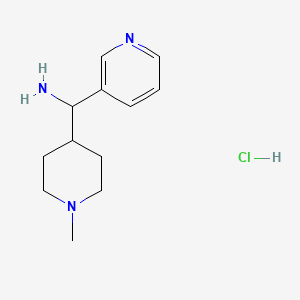
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
